4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one, Z
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Overview
Description
4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one, Z, is a synthetic organic compound characterized by the presence of a trifluoromethyl group and a tert-butylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one, Z, typically involves the reaction of tert-butylamine with a suitable trifluoromethyl-containing precursor. One common method involves the use of trifluoroacetone as the starting material. The reaction proceeds through a nucleophilic addition of tert-butylamine to the carbonyl group of trifluoroacetone, followed by dehydration to form the enone structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts or solvents to enhance the reaction efficiency. The purification process may involve techniques such as distillation, crystallization, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one, Z, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the enone structure to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one, Z, has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one, Z, involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or membranes. The tert-butylamino group can participate in hydrogen bonding or electrostatic interactions with biological targets, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
Timolol maleate: (-)-1-(tert-Butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl) oxy]-2-propanol maleate.
4-(3-(tert-Butylamino)imidazo[1,2-a]pyridin-2-yl)phenyl p-tolylcarbamate: A potent α-glucosidase inhibitor.
Uniqueness
4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one, Z, is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable in various applications. Additionally, the combination of the tert-butylamino and trifluoromethyl groups provides a unique structural framework that can be exploited in the design of new molecules with specific properties.
Properties
Molecular Formula |
C8H12F3NO |
---|---|
Molecular Weight |
195.18 g/mol |
IUPAC Name |
(Z)-4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one |
InChI |
InChI=1S/C8H12F3NO/c1-7(2,3)12-5-4-6(13)8(9,10)11/h4-5,12H,1-3H3/b5-4- |
InChI Key |
CUYARTGXSIEHIF-PLNGDYQASA-N |
Isomeric SMILES |
CC(C)(C)N/C=C\C(=O)C(F)(F)F |
Canonical SMILES |
CC(C)(C)NC=CC(=O)C(F)(F)F |
Origin of Product |
United States |
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